Octanoato de níquel(II)

Descripción general

Descripción

Nickel bis(2-ethylhexanoate) is the nickel salt of 2-ethylhexanoic acid, which readily dissociates to the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of nickel bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Synthesis Analysis

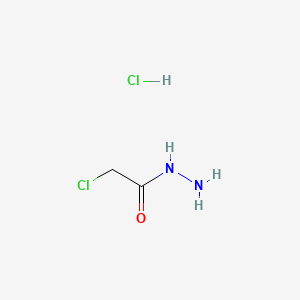

A method for the preparation of nickel 2‑ethylhexanoate involves the reaction of an aliphatic carboxylic acid with ammonium hydroxide taken in equivalent ratio in water at 20‑65°C for 20‑60 min to give an aqueous solution of the ammonium salt of this carboxylic acid . In the second step, an aqueous solution of a metal chloride is added to the solution of the ammonium salt and the resultant metal salt of the aliphatic carboxylic acid is extracted with an organic solvent . The yield of nickel 2‑ethylhexanoate ranged from 89 to 98% depending on the reaction conditions .Molecular Structure Analysis

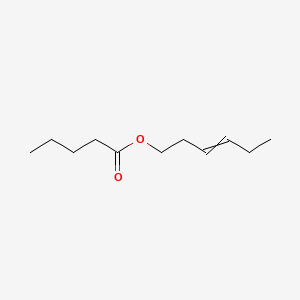

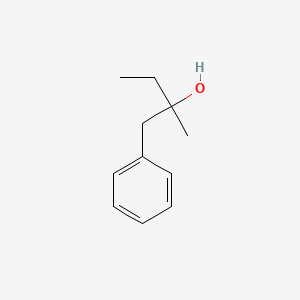

The linear formula of Nickel bis(2-ethylhexanoate) is [CH3(CH2)3CH (C2H5)CO2]2Ni . Its molecular weight is 345.10 .Chemical Reactions Analysis

Nickel 2‑ethylhexanoate is a precursor of a nanoscale catalyst for the cracking of straight‑run fuel oil, vacuum gas oil, heavy oils, and heavy oil residues . Heating nickel 2‑ethylhexanoate in heavy oil residues gives particles of nickel oxide and nickel sulfide .Physical And Chemical Properties Analysis

Nickel bis(2-ethylhexanoate) is a semisolid viscous liquid . Its density is 0.96 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Hidrogenación del caucho natural

El octanoato de níquel(II) sirve como un catalizador eficaz en la hidrogenación del caucho natural. Este proceso mejora la estabilidad térmica y la resistencia a la degradación oxidativa del caucho natural. El compuesto, en combinación con triisobutilaluminio, facilita la hidrogenación homogénea, como lo demuestran los estudios cinéticos que monitorean los cambios en la presión de hidrógeno dentro de un reactor de volumen fijo. La extensión de la hidrogenación se mide mediante espectroscopia de ^1H-RMN, lo que revela la eficacia del compuesto para mejorar las propiedades del material del caucho .

Preparación de catalizadores de craqueo

En el campo del procesamiento petroquímico, el octanoato de níquel(II) se utiliza como precursor de catalizadores a nanoescala diseñados para el craqueo de cargas de hidrocarburos pesados. La descomposición del compuesto produce partículas de óxido de níquel y sulfuro de níquel, que son instrumentales en el proceso de craqueo catalítico, transformando los aceites pesados en fracciones más ligeras y valiosas. Esta aplicación es crucial para mejorar la eficiencia de la producción de combustible a partir de residuos de aceite pesado .

Síntesis de sustancias

El compuesto se identifica como un producto químico de laboratorio utilizado en la síntesis de diversas sustancias. Su papel en la química sintética es fundamental debido a su capacidad para facilitar diversas reacciones, contribuyendo al desarrollo de nuevos materiales y productos químicos. Esta amplia aplicación subraya la importancia del compuesto en los laboratorios de investigación y en los entornos industriales .

Estabilizador en la producción de polímeros

El octanoato de níquel(II) actúa como estabilizador o aditivo modificador en la producción de polímeros y materiales de carbono. Su inclusión en las formulaciones de polímeros ayuda a controlar el peso molecular y a mejorar la estabilidad térmica del producto final. Esta aplicación es significativa en la fabricación de plásticos y materiales de caucho de alto rendimiento .

Catalizador para reacciones orgánicas

Este compuesto también se utiliza como catalizador para diversas reacciones orgánicas. Sus propiedades catalíticas se aprovechan para acelerar las velocidades de reacción, aumentar el rendimiento y mejorar la selectividad en la síntesis de compuestos orgánicos. Esto lo convierte en una herramienta invaluable en la industria farmacéutica y en la síntesis de productos químicos finos .

Componente en microelectrónica

En microelectrónica, el octanoato de níquel(II) se utiliza por sus propiedades conductoras. Está involucrado en la producción de componentes electrónicos donde se requiere una conductividad precisa. La aplicación del compuesto en este campo es esencial para el desarrollo de dispositivos y circuitos electrónicos avanzados .

Mecanismo De Acción

Target of Action

Nickel Bis(2-ethylhexanoate) is a nickel salt of 2-ethylhexanoic acid, which readily dissociates into the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The primary targets of Nickel Bis(2-ethylhexanoate) are therefore the biological systems that interact with these ions. The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of Nickel Bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Mode of Action

The mode of action of Nickel Bis(2-ethylhexanoate) is primarily through its dissociation into nickel cations and 2-ethylhexanoate anions . These ions can interact with various biological targets, potentially disrupting normal cellular processes. The exact nature of these interactions can vary depending on the specific biological context and the concentration of Nickel Bis(2-ethylhexanoate).

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry, and the intracellular use of nickel is supported by many additional nickel proteins that maintain the availability and distribution of the metal ions . Disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

It is known that the compound readily dissociates into nickel cations and 2-ethylhexanoate anions upon dissolution . These ions can then be absorbed and distributed throughout the body, where they can interact with various biological targets. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nickel Bis(2-ethylhexanoate) and their impact on bioavailability would depend on several factors, including the route of exposure and the physiological characteristics of the individual.

Action Environment

The action of Nickel Bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other substances that can interact with nickel cations or 2-ethylhexanoate anions. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other ions .

Safety and Hazards

Nickel bis(2-ethylhexanoate) is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Nickel 2‑ethylhexanoate shows promise as a precursor of catalysts for the cracking of straight‑run fuel oil, vacuum gas oil, and heavy oils . The proposed method simplifies the preparation of nickel 2‑ethylhexanoate and gives an increased yield of this salt when optimal reaction conditions are selected with an optimal ratio of nickel chloride to 2‑ethylhexanoic acid using low‑boiling organic solvents for the extraction of nickel 2‑ethylhexanoate .

Propiedades

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

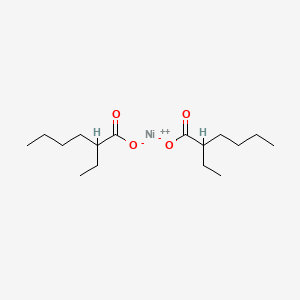

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.